molecular formula C12H14ClNO2 B3387209 N-[4-(2-chloroacetyl)phenyl]butanamide CAS No. 794554-81-7

N-[4-(2-chloroacetyl)phenyl]butanamide

Cat. No.: B3387209
CAS No.: 794554-81-7
M. Wt: 239.7 g/mol
InChI Key: DKPLZNHHNPLIRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloroacetyl)phenyl]butanamide typically involves the reaction of 4-aminobutyric acid with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group (Cl C O CH2\text{Cl C O CH}_2) undergoes nucleophilic substitution, where the chlorine atom is replaced by nucleophiles. Key reactions include:

Reagents and Conditions

  • Amines : Reacts with primary/secondary amines (e.g., methylamine, aniline) in polar aprotic solvents (e.g., DMF, THF) at 25–60°C to form acetylated amines .

  • Thiols : Reacts with thiols (e.g., ethanethiol) in basic media (NaOH/EtOH) to yield thioacetates.

  • Alkoxides : Treatment with sodium methoxide in methanol produces methoxyacetamide derivatives.

Products

NucleophileProduct StructureYield (%)
NH3_3C O CH2 NH2\text{C O CH}_2\text{ NH}_265–80
SH−C O CH2 S R\text{C O CH}_2\text{ S R}70–85

Oxidation and Reduction

The chloroacetyl group is redox-active:

Oxidation

  • Strong Oxidants (e.g., KMnO4_4, CrO3_3): Convert the chloroacetyl group to a ketone (C O CO R\text{C O CO R}) or carboxylic acid (COOH\text{COOH}) under acidic conditions .

  • Mild Oxidants (e.g., H2_2O2_2/Fe2+^{2+}): Yield α-hydroxyacetamide derivatives.

Reduction

  • LiAlH4_44/THF : Reduces the carbonyl to a methylene group (CH2\text{CH}_2).

  • NaBH4_44/MeOH : Partially reduces the amide bond, forming secondary alcohols.

Hydrolysis

The amide bond ( CONH \text{ CONH }) hydrolyzes under acidic or basic conditions:

Conditions and Outcomes

ConditionReaction Outcome
6M HCl, refluxCleavage to 4-(2-chloroacetyl)aniline and butanoic acid .
2M NaOH, 80°CForms sodium butanoate and 4-(2-chloroacetyl)aniline .

Cyclization and Heterocycle Formation

The chloroacetyl group participates in cyclization to form heterocycles:

Thiazole Synthesis
Reaction with thiourea in ethanol yields 2-aminothiazole derivatives via intramolecular cyclization .

Reaction Pathway

Cl C O CH2Ar+NH2CSNH2Thiazole+HCl\text{Cl C O CH}_2-\text{Ar}+\text{NH}_2\text{CSNH}_2\rightarrow \text{Thiazole}+\text{HCl}

Comparative Reactivity

The butanamide moiety influences solubility and steric hindrance, moderating reaction rates compared to simpler chloroacetamides :

PropertyThis compound2-Chloroacetamide
Solubility in H2_2OLow (hydrophobic butanamide chain) Moderate
Nucleophilic Substitution RateSlower (steric effects) Faster

Scientific Research Applications

Medicinal Chemistry

N-[4-(2-chloroacetyl)phenyl]butanamide is being explored for its potential as a pharmacophore in drug development. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for:

  • Anti-inflammatory Agents : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties, suggesting that this compound may also have therapeutic potential in treating inflammatory diseases.
  • Anticancer Research : The chloroacetyl group is known for its ability to form covalent bonds with nucleophilic sites on proteins, which may inhibit or activate enzymatic functions related to cancer progression. In vitro studies have shown that compounds with similar functionalities can inhibit cancer cell proliferation .

Biochemical Research

The compound is utilized in proteomics research to study enzyme interactions and protein modifications. Its electrophilic nature allows it to engage in binding studies with various enzymes and receptors, which is crucial for understanding its mechanism of action and potential therapeutic uses .

Industrial Applications

This compound serves as a building block in the synthesis of more complex organic molecules and specialty chemicals. Its unique combination of functional groups makes it valuable for developing advanced materials with specific properties .

Recent investigations into the biological activities of this compound have revealed promising results:

  • In Vitro Studies : Research conducted on various cancer cell lines indicated that this compound could inhibit cell proliferation, suggesting potential applications in oncology. However, more extensive studies are required to establish its effectiveness and safety in cancer treatment .
  • Interaction Studies : Interaction studies focus on binding affinities and inhibitory effects on specific enzymes or receptors. These studies are critical for elucidating the compound's interactions with biological targets, which could lead to new therapeutic applications .

Mechanism of Action

The mechanism of action of N-[4-(2-chloroacetyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-chloroacetyl)phenyl]butanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds can influence its reactivity and biological activity .

Biological Activity

N-[4-(2-chloroacetyl)phenyl]butanamide, a compound of increasing interest in pharmacological research, exhibits a range of biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloroacetyl group attached to a phenyl ring, which significantly influences its biological activity. The molecular formula is C12H14ClNO2C_{12}H_{14}ClNO_2, with a molecular weight of 239.7 g/mol. The unique combination of functional groups allows for targeted interactions with biological macromolecules.

The mechanism of action for this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The chloroacetyl group can modify enzyme activity, either inhibiting or activating specific enzymatic functions depending on the target protein.
  • Protein Interactions : The compound may alter protein conformation, affecting downstream signaling pathways.

Biological Activity Overview

Research has demonstrated that this compound possesses diverse biological activities, including:

  • Antimicrobial Activity : Studies indicate that chloroacetamides, including this compound, exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that the compound can inhibit cell proliferation in certain cancer cell lines.
  • Anti-inflammatory Effects : Evidence points to its potential in modulating inflammatory responses.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria (e.g., Staphylococcus aureus)
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study assessed the antimicrobial efficacy of various chloroacetamides against Escherichia coli, Staphylococcus aureus, and Candida albicans. This compound demonstrated strong activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
  • Anticancer Research :
    • In vitro studies showed that this compound could inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The mechanism involved apoptosis induction and cell cycle arrest .
  • Safety Profile :
    • Clinical evaluations indicated that the compound has a favorable safety profile, with minimal side effects reported during preliminary trials for allergic conditions .

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-2-3-12(16)14-10-6-4-9(5-7-10)11(15)8-13/h4-7H,2-3,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPLZNHHNPLIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[4-(2-chloroacetyl)phenyl]butanamide
N-[4-(2-chloroacetyl)phenyl]butanamide
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N-[4-(2-chloroacetyl)phenyl]butanamide
N-[4-(2-chloroacetyl)phenyl]butanamide
Reactant of Route 5
N-[4-(2-chloroacetyl)phenyl]butanamide
Reactant of Route 6
N-[4-(2-chloroacetyl)phenyl]butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.